molecular formula C20H18F2N3NaO5 B12504359 sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate

sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate

Cat. No.: B12504359
M. Wt: 441.4 g/mol
InChI Key: UGWJRRXTMKRYNK-UHFFFAOYSA-M
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Description

The compound “sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate” is a synthetic chemical with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its complex structure and unique properties, which make it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate” involves multiple steps, starting from readily available precursors. The key steps include the formation of the core tricyclic structure, followed by the introduction of the difluorophenyl and carbamoyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. Researchers investigate its potential as a building block for the synthesis of more complex molecules and its behavior under various chemical conditions.

Biology

In biology, the compound’s interactions with biological molecules are of interest. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, which can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In industry, the compound’s properties are leveraged for various applications, such as in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for use in industrial settings.

Mechanism of Action

The mechanism by which “sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s binding to these targets can modulate their activity, leading to the desired therapeutic or chemical effect. The pathways involved in these interactions are studied to understand the compound’s full range of activities and potential side effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate” include other tricyclic structures with carbamoyl and difluorophenyl groups. Examples include:

  • “sodium;13-[(2,4-dichlorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate”
  • “sodium;13-[(2,4-dibromophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate”

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the difluorophenyl group. This substitution can significantly influence the compound’s chemical properties, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H18F2N3NaO5

Molecular Weight

441.4 g/mol

IUPAC Name

sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1

InChI Key

UGWJRRXTMKRYNK-UHFFFAOYSA-M

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]

Origin of Product

United States

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